molecular formula C15H11NO3S B12881944 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one CAS No. 88051-63-2

3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one

Cat. No.: B12881944
CAS No.: 88051-63-2
M. Wt: 285.3 g/mol
InChI Key: WLIUAHSIXPIRNZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one is a heterocyclic compound featuring an oxazolidinone core substituted with a hydroxyl group at position 3, two phenyl groups at position 5, and a thioxo (sulfur-containing) group at position 2.

Properties

CAS No.

88051-63-2

Molecular Formula

C15H11NO3S

Molecular Weight

285.3 g/mol

IUPAC Name

3-hydroxy-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C15H11NO3S/c17-13-15(19-14(20)16(13)18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,18H

InChI Key

WLIUAHSIXPIRNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=S)O2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diphenylacetic acid with thiourea in the presence of a dehydrating agent like phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenyl-2-oxooxazolidin-4-one, while reduction could produce diphenyl-2-thiooxazolidin-4-one.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research indicates that 3-hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases. For instance, studies on human tumor cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that treatment with this compound led to G1 phase arrest and increased levels of reactive oxygen species (ROS), ultimately promoting apoptosis .

Case Studies
A detailed study evaluated the effects of this compound on MCF-7 and HeLa cells, revealing:

  • IC50 Values : The compound exhibited IC50 values of 17.66 µM for MCF-7 and 31.10 µM for HeLa cells.
  • Cell Cycle Analysis : Flow cytometry results indicated a significant increase in G1 phase cells post-treatment, suggesting effective cell cycle perturbation.
  • Apoptotic Markers : Increased TUNEL-positive cells and decreased procaspase-9 levels confirmed the compound's ability to trigger apoptosis .

Antimicrobial Properties

Broad-Spectrum Activity
The compound has also been investigated for its antimicrobial efficacy. Preliminary studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Research Findings
A comparative study highlighted the antimicrobial activity of various oxazolidinone derivatives, including 3-hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one. The results showed:

  • Zone of Inhibition : The compound demonstrated significant zones of inhibition against strains like Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Further testing is required to establish precise MIC values for clinical relevance .

Other Therapeutic Applications

Neuroprotective Effects
Recent investigations have suggested that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Anti-inflammatory Potential
In vitro studies indicate that 3-hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory disorders .

Summary Table of Applications

ApplicationMechanism/EffectsReferences
AnticancerInduces apoptosis; G1 phase arrest
AntimicrobialDisruption of cell membranes; broad-spectrum activity
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryModulates cytokine production

Mechanism of Action

The mechanism by which 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one exerts its effects involves interactions with various molecular targets. The hydroxy and thioxo groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but generally, the compound can inhibit or activate biological processes by forming stable complexes with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one with related oxazolidinone derivatives:

Compound Name Substituents (Positions) Key Features Inferred Properties/Applications
3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one 3-OH, 5,5-Ph₂, 2-S High steric hindrance, hydrogen-bond donor (OH), thioamide-like reactivity Potential pharmacological or catalytic uses
3-Amino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one (CAS 172514-88-4) 3-NH₂, 5,5-Me₂, 2-S Smaller substituents (Me vs. Ph), amino group for nucleophilic reactivity Likely higher solubility than diphenyl analog; intermediate in drug synthesis
(S)-3-((2S,3R,4S,E)-3-hydroxy-2,4,6-trimethyloct-6-enoyl)-4-isopropyl-5,5-diphenyloxazolidin-2-one 5,5-Ph₂, 2-O (oxo), complex acyl chain Chiral centers, lipophilic acyl chain Probable use in asymmetric synthesis or as a chiral auxiliary
4-Hydroxy-4,5,5-trimethyl-3-phenyl-oxazolidin-2-one (CAS 29199-96-0) 4-OH, 4,5,5-Me₃, 3-Ph Methyl groups enhance stability; hydroxyl at position 4 Potential antioxidant or polymer additive

Crystallographic and Computational Insights

  • Tools such as SHELX (for structure refinement) and Mercury (for crystal packing visualization) are widely used for oxazolidinone derivatives, as seen in and .

Biological Activity

3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one is a compound belonging to the oxazolidinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent, along with relevant research findings and case studies.

  • IUPAC Name : 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one
  • Molecular Formula : C13H11NO2S
  • CAS Number : 88051-63-2

The biological activity of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, leading to inhibited proliferation of cancer cells.
  • Apoptosis Induction : It activates apoptotic pathways, including the mitochondrial intrinsic pathway, characterized by increased reactive oxygen species (ROS) production and changes in mitochondrial membrane potential.
  • Gene Expression Modulation : The compound influences the expression of various proteins involved in cell cycle regulation and apoptosis, such as Cyclin D1 and caspases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one:

  • In Vitro Studies :
    • In cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
    • A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis through caspase activation .
  • Case Study Findings :
    • A recent investigation into oxazolidinone derivatives demonstrated that certain compounds within this class, including 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one, showed promising results against various cancer types by promoting apoptosis and inhibiting tumor growth .

Comparative Analysis

The following table summarizes the biological activities of 3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-one compared to other oxazolidinones:

Compound NameActivity TypeIC50 (µM)Mechanism
3-Hydroxy-5,5-diphenyl-2-thioxooxazolidin-4-oneAnticancerVaries by cell lineInduces apoptosis via ROS and caspase activation
LinezolidAntibioticN/AInhibits protein synthesis
5-(Carbamoylmethylene)-oxazolidin-2-oneAnticancer17.66 (MCF-7)Cell cycle arrest at G1 phase

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